

Application Notes and Protocols for Studying Drug Metabolism with Cyp1B1-IN-4

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Compound of Interest		
Compound Name:	Cyp1B1-IN-4	
Cat. No.:	B15139738	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyp1B1-IN-4, a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme, in drug metabolism studies. This document outlines the mechanism of action of **Cyp1B1-IN-4**, presents its key quantitative data, and offers detailed protocols for its application in in vitro experimental settings.

Introduction to CYP1B1 and its Role in Drug Metabolism

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including therapeutic drugs, and endogenous compounds such as steroid hormones.[1][2][3] Unlike many other CYP enzymes that are predominantly found in the liver, CYP1B1 is primarily expressed in extrahepatic tissues.[4] Its involvement in the metabolic activation of procarcinogens and its overexpression in various tumor types have made it a significant target in cancer research and drug development.[1] The study of CYP1B1-mediated drug metabolism is critical for understanding a drug candidate's efficacy, potential toxicity, and drug-drug interactions.

Cyp1B1-IN-4 is a highly potent and selective inhibitor of CYP1B1, belonging to the 2,4diarylthiazole class of compounds. Its high selectivity makes it an excellent tool for elucidating the specific contribution of CYP1B1 to the metabolic pathways of investigational drugs.



Quantitative Data for Cyp1B1-IN-4

The following table summarizes the key inhibitory activity and stability data for Cyp1B1-IN-4.

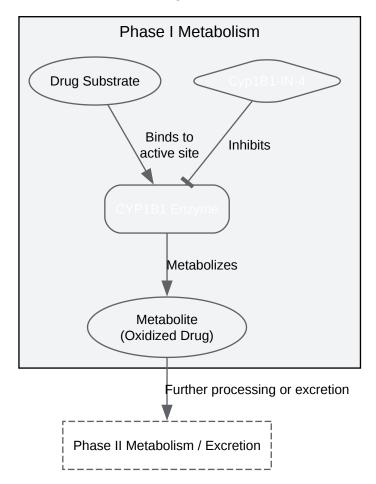
Parameter	Value	Source
CYP1B1 IC50	0.2 nM	
CYP1A1 IC50	3.82 μΜ	_
Selectivity (CYP1A1/CYP1B1)	>19,000-fold	Calculated from
Microsomal Stability	High in human and rat liver microsomes	
Cytotoxicity	Low in HEK293 cells	

Signaling Pathway and Experimental Workflow

To visually represent the role of CYP1B1 in drug metabolism and the workflow for its study using **Cyp1B1-IN-4**, the following diagrams are provided.

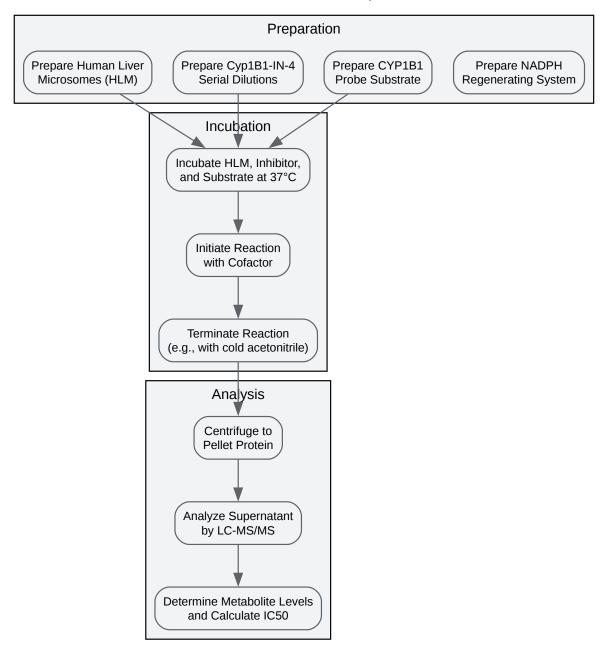


CYP1B1-Mediated Drug Metabolism and Inhibition





In Vitro CYP1B1 Inhibition Assay Workflow



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References

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- 2. CYP1B1 Wikipedia [en.wikipedia.org]
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- 4. Potential role of CYP1B1 in the development and treatment of metabolic diseases PMC [pmc.ncbi.nlm.nih.gov]
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